2-(Trifluoromethyl)oxaziridine
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Overview
Description
2-(Trifluoromethyl)oxaziridine is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. The trifluoromethyl group attached to the nitrogen atom imparts unique electronic and steric properties to the molecule, making it a valuable reagent in organic synthesis and various scientific applications .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)oxaziridine typically involves the oxidation of imines with peracids, such as meta-chloroperbenzoic acid (mCPBA). This method is favored due to its efficiency and the high yield of the desired oxaziridine . The reaction conditions generally include the use of an inert solvent like dichloromethane and a controlled temperature to ensure the stability of the oxaziridine product .
Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions for scalability and safety .
Chemical Reactions Analysis
2-(Trifluoromethyl)oxaziridine is known for its versatility in undergoing various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the epoxidation of alkenes and the hydroxylation of enolates.
Cycloaddition: It participates in [3+2] cycloaddition reactions with heterocumulenes to form substituted five-membered heterocycles.
Common reagents used in these reactions include alkenes, enolates, and heterocumulenes, with conditions often involving mild temperatures and inert atmospheres to maintain the integrity of the oxaziridine . Major products formed from these reactions include epoxides, hydroxylated compounds, and various nitrogen-containing heterocycles .
Scientific Research Applications
2-(Trifluoromethyl)oxaziridine has found applications in several scientific fields:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates through a single-electron transfer (SET) process . This process is facilitated by the strained three-membered ring and the relatively weak N-O bond, which makes the compound highly reactive . The molecular targets and pathways involved include enolates, alkenes, and various nucleophiles, which undergo oxidation or amination upon interaction with the oxaziridine .
Comparison with Similar Compounds
Similar compounds to 2-(Trifluoromethyl)oxaziridine include other oxaziridines, such as N-alkyl and N-aryloxaziridines . Compared to these, this compound is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and selectivity in chemical reactions . This makes it particularly valuable in applications requiring precise and efficient transformations .
Similar compounds include:
N-alkyloxaziridines: Used for similar oxidation and amination reactions but with different reactivity profiles.
N-aryloxaziridines: Employed in the synthesis of aromatic compounds and intermediates.
Dioxiranes: Another class of three-membered heterocycles used for oxidation reactions.
Properties
CAS No. |
88673-07-8 |
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Molecular Formula |
C2H2F3NO |
Molecular Weight |
113.04 g/mol |
IUPAC Name |
2-(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)6-1-7-6/h1H2 |
InChI Key |
FHAOPKSCHGYKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(O1)C(F)(F)F |
Origin of Product |
United States |
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